EZH2 Inhibitory Potency: A Direct Comparison with a High-Activity Reference Compound
In a direct biochemical assay, 5-Bromo-2-(cyanomethyl)benzimidazole demonstrated an IC50 of 30 nM for the inhibition of human EZH2 methyltransferase activity [1]. While this is a meaningful level of inhibition, it is crucial for procurement decisions to compare this activity against a highly potent reference EZH2 inhibitor. For context, a potent reference compound (BDBM50110357) exhibits an IC50 of 1 nM in a similar EZH2 biochemical assay [2]. Therefore, 5-Bromo-2-(cyanomethyl)benzimidazole is 30-fold less potent than the reference compound, positioning it as a useful tool or starting scaffold for optimization rather than a highly potent lead compound.
| Evidence Dimension | Inhibition of EZH2 methyltransferase activity (IC50) |
|---|---|
| Target Compound Data | 30 nM |
| Comparator Or Baseline | Potent EZH2 inhibitor BDBM50110357 (CHEMBL3605455), IC50 = 1 nM |
| Quantified Difference | The target compound is 30-fold less potent than the comparator. |
| Conditions | Biochemical pull-down assay using human EZH2 and a chicken oligonucleotide substrate (for target) and biotinylated nucleosome with [3H]-SAM (for comparator). |
Why This Matters
This quantitative comparison provides a clear benchmark for researchers deciding between a tool compound for exploring EZH2 biology (5-Bromo-2-(cyanomethyl)benzimidazole) and a more potent, advanced lead for drug development.
- [1] BindingDB. (2025). BDBM50149882 (CHEMBL3771083): 5-Bromo-2-(cyanomethyl)benzimidazole Activity Data. View Source
- [2] BindingDB. (2025). BDBM50110357 (CHEMBL3605455): Potent EZH2 Inhibitor Activity Data. View Source
